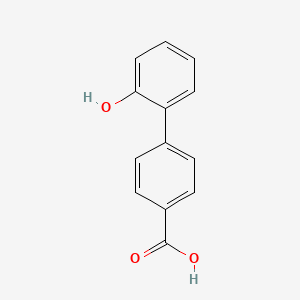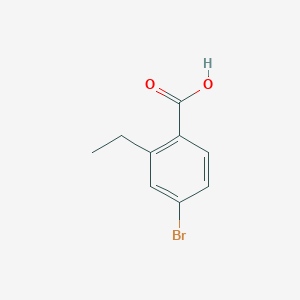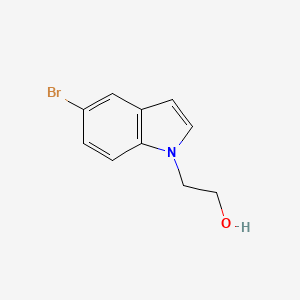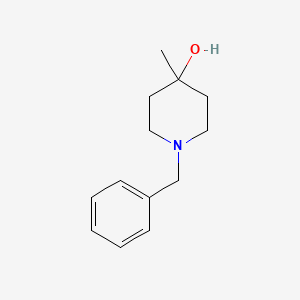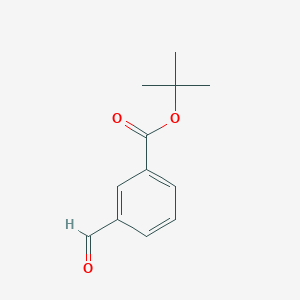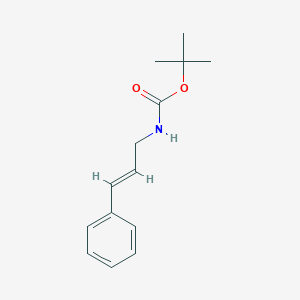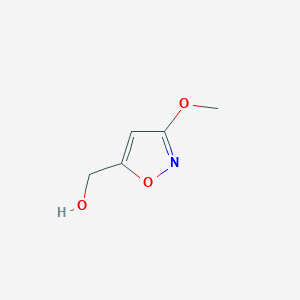
3-Methoxy-5-hydroxymethylisoxazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through different methods. For instance, the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid is described using two procedures, one involving the treatment of dimethyl acetylenedicarboxylate with hydroxylamine and another using chlorofumaroyl dichloride with hydroxylamine . Another paper discusses the regioselective synthesis of 5-alkylthio- and 3-alkylthioisoxazoles from acylketene dithioacetals, highlighting the influence of reaction conditions on the regioselectivity of the products . Additionally, the synthesis of 3- and 5-amino-5-(3)-(pyrrol-2-yl)isoxazoles is achieved by reacting certain pyrrole derivatives with hydroxylamine .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can exhibit tautomerism, as shown in the study of 5-hydroxyisoxazoles-isoxazol-5-ones, where the existence of different tautomeric forms in various solvents is reported . The basicities of these compounds and their acid strength comparable to carboxylic acids are also noted, which can influence their chemical behavior .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, the paper on 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline describes its synthesis and subsequent reactions, including dehydration–aromatization and nucleophilic addition . The reactivity of these compounds can be significantly altered by substituents on the isoxazole ring, as demonstrated by the different outcomes when reactions are performed in various solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For instance, the paper on 2-methylisoxazolin-5-ones discusses the differences in physical properties between 3-aryl and 4-aryl compounds in the solid phase . The evaluation of protecting groups for 3-hydroxyisoxazoles provides insights into the regioselectivity of O- versus N-alkylation and the synthesis of 3-alkoxyisoxazole-5-carbaldehydes . These properties are crucial for the development of isoxazole-based compounds with desired biological activities.
Applications De Recherche Scientifique
1. Plant Growth Regulation
- Application Summary: 3-Hydroxy-5-methyl isoxazole, a compound similar to 3-Methoxy-5-hydroxymethylisoxazole, has been found to regulate plant growth, specifically in rice seedlings .
- Methods of Application: The compound was applied to rice seedlings, and its effects on growth were observed .
- Results: The compound promoted root growth, which was assumed to be mediated by its metabolite (N-β-glucoside) in plants . The formation and development of lateral roots and root hairs were accelerated in the early seedling stage .
2. Fungicide Metabolism
- Application Summary: Hymexazol, or 3-Hydroxy-5-methylisoxazole, has been studied for its fungicidal properties .
- Methods of Application: The compound was administered to rats, and its excretion, distribution, and metabolism were examined .
- Results: Hymexazol was rapidly absorbed and excreted by the rats . Two metabolites were identified in the urine, whose chemical structures were determined as methylisoxazole and 5-methyl-3-isoxazolyl sulfate .
3. Metal-Free Synthetic Routes to Isoxazoles
- Application Summary: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . 3-Methoxy-5-hydroxymethylisoxazole, as an isoxazole derivative, could potentially be synthesized via metal-free synthetic routes .
- Methods of Application: The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
- Results: This method provides an eco-friendly synthetic strategy, avoiding the disadvantages associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .
4. Fungicide
- Application Summary: Hymexazol, or 3-Hydroxy-5-methylisoxazole, has been studied for its fungicidal properties . Given the structural similarity, 3-Methoxy-5-hydroxymethylisoxazole could potentially have similar applications.
- Methods of Application: The compound was administered to rats, and its excretion, distribution, and metabolism were examined .
- Results: Hymexazol was rapidly absorbed and excreted by the rats . Two metabolites were identified in the urine, whose chemical structures were determined as methylisoxazole and 5-methyl-3-isoxazolyl sulfate .
5. Drug Discovery
- Application Summary: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . 3-Methoxy-5-hydroxymethylisoxazole, as an isoxazole derivative, could potentially be used in the field of drug discovery .
- Methods of Application: The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
- Results: This approach provides a way to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .
6. Therapeutic Potential
- Application Summary: Isoxazole, including 3-Methoxy-5-hydroxymethylisoxazole, has a wide spectrum of biological activities and therapeutic potential . It has been found to have potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant and immunosuppressant .
- Methods of Application: The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
- Results: Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .
Propriétés
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIVXOUBNHJXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307521 | |
| Record name | 3-Methoxy-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-1,2-oxazol-5-yl)methanol | |
CAS RN |
35166-36-0 | |
| Record name | 3-Methoxy-5-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35166-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

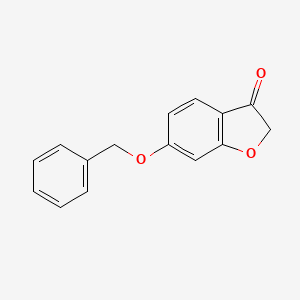
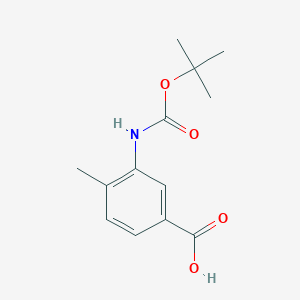
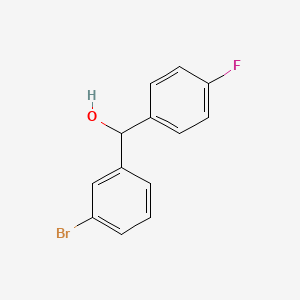
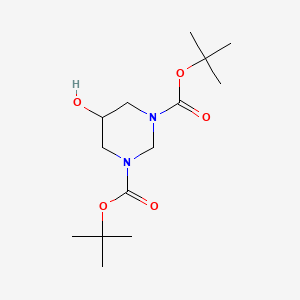
![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)
![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)

